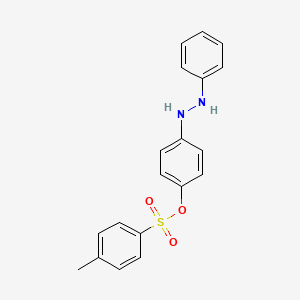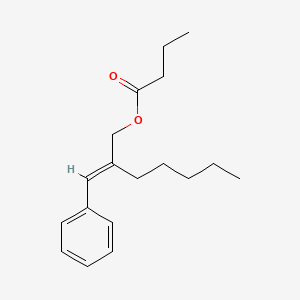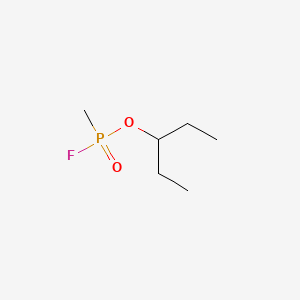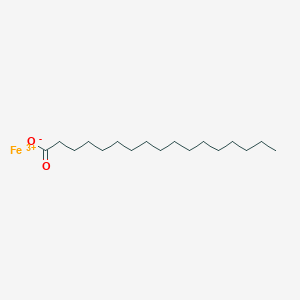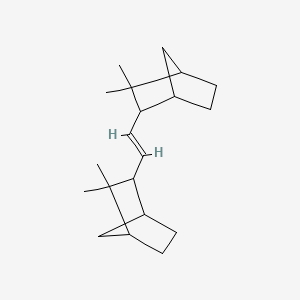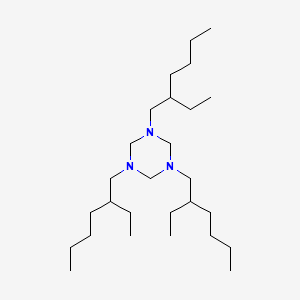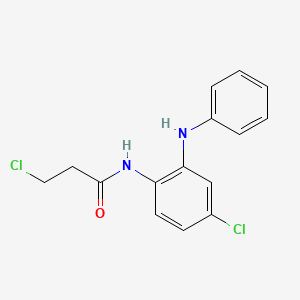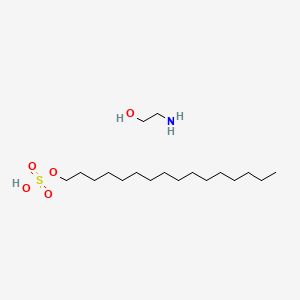
p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate: is a chemical compound with the molecular formula C13H12N2O6S and a molecular weight of 324.30918 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group, an amino group, and a methoxybenzenesulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate typically involves the nitration of phenyl 3-amino-4-methoxybenzenesulphonate. This process requires careful control of reaction conditions, including temperature, pH, and the use of specific nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and sulfonate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various nitro, amino, and sulfonate derivatives, which have distinct chemical and physical properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules .
Biology: In biological research, this compound is used in enzyme assays and as a substrate for studying enzyme kinetics and mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amino and methoxybenzenesulphonate groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- p-Nitrophenyl 3-amino-4-methylbenzenesulphonate
- p-Nitrophenyl 3-amino-4-ethoxybenzenesulphonate
- p-Nitrophenyl 3-amino-4-chlorobenzenesulphonate
Comparison: Compared to these similar compounds, p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
94232-04-9 |
|---|---|
Formule moléculaire |
C13H12N2O6S |
Poids moléculaire |
324.31 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3-amino-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H12N2O6S/c1-20-13-7-6-11(8-12(13)14)22(18,19)21-10-4-2-9(3-5-10)15(16)17/h2-8H,14H2,1H3 |
Clé InChI |
MKBHZWMFTFVMOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


